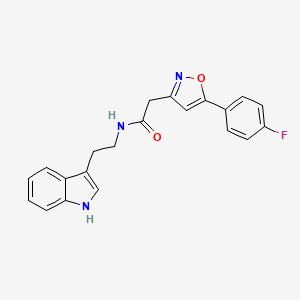
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, also known as LY-326325 or LY-354740, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Applications De Recherche Scientifique
Antiallergic Potential
N-(pyridin-4-yl)-(indol-3-yl)acetamides, similar in structure to the compound , have shown promise as antiallergic agents. A specific derivative, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, demonstrated significant potency in an ovalbumin-induced histamine release assay, with an IC50 value of 0.016 μM. This compound outperformed astemizole, a known antihistamine, by a factor of 406 in inhibiting histamine release from mast cells. Additionally, it exhibited inhibitory effects on IL-4 and IL-5 production, indicating potential applications in treating allergic reactions (Menciu et al., 1999).
Antipsychotic Properties
Compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide have been explored for their antipsychotic properties. One such compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, exhibited an antipsychotic-like profile in behavioral animal tests. Interestingly, this compound did not interact with dopamine receptors, a common target of traditional antipsychotic drugs. Its metabolite showed both active and toxic properties in behavioral animal tests (Wise et al., 1987).
Design and Synthesis in Drug Development
The design and synthesis of indole acetamide derivatives, such as N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, have been integral in the development of new drugs. These compounds are characterized by spectroscopic analysis and evaluated for their potential therapeutic applications, such as anti-inflammatory activity. The process includes complex synthesis methods and in silico modeling studies to target specific biological pathways (Al-Ostoot et al., 2020).
Antiplasmodial Properties
Research has been conducted on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, compounds with a similar structural motif, for their potential antiplasmodial properties. These compounds were synthesized and evaluated against Plasmodium falciparum, showing some promising results. Molecular docking studies suggest that these compounds could hinder the parasite's lactate dehydrogenase function, a potential mode of action for their antiplasmodial effect (Mphahlele et al., 2017).
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the compound , have been synthesized and evaluated as kidney-type glutaminase inhibitors. These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have shown similar potency to BPTES and exhibited potential in attenuating the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of indole derivatives, it can be inferred that the compound likely interacts with its targets by binding to them, which could result in changes to the targets’ functions .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-16-7-5-14(6-8-16)20-11-17(25-27-20)12-21(26)23-10-9-15-13-24-19-4-2-1-3-18(15)19/h1-8,11,13,24H,9-10,12H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKSAORXMZLVJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

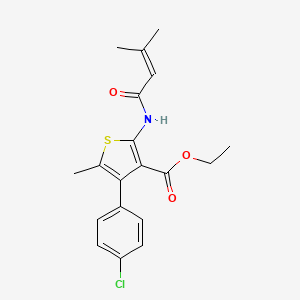
![N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2375201.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2375202.png)
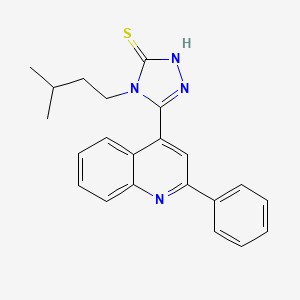
![Ethyl 2-[2-(5-nitrofuran-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2375207.png)
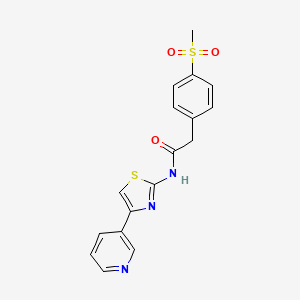

![3-(2-Chlorophenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2375212.png)
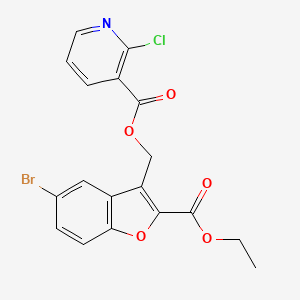
![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/no-structure.png)
![4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B2375216.png)

![Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate](/img/structure/B2375221.png)
